molecular formula C32H35N5O B12206548 2-Methyl-7-{4-[2-(naphthalen-1-yloxy)ethyl]piperazin-1-yl}-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine

2-Methyl-7-{4-[2-(naphthalen-1-yloxy)ethyl]piperazin-1-yl}-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine

Cat. No.: B12206548
M. Wt: 505.7 g/mol
InChI Key: XSXFIBMYTBQQFE-UHFFFAOYSA-N
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Description

2-Methyl-7-{4-[2-(naphthalen-1-yloxy)ethyl]piperazin-1-yl}-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core substituted with various functional groups, including a naphthalen-1-yloxyethyl group, a piperazin-1-yl group, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-7-{4-[2-(naphthalen-1-yloxy)ethyl]piperazin-1-yl}-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazolo[1,5-a]pyrimidine Core: The core structure can be synthesized by reacting appropriate pyrazole and pyrimidine precursors under controlled conditions. This step often involves cyclization reactions facilitated by catalysts or specific reaction conditions.

    Substitution Reactions: The introduction of the naphthalen-1-yloxyethyl group and the piperazin-1-yl group is achieved through substitution reactions. These reactions may require the use of reagents such as alkyl halides and bases to facilitate the substitution process.

    Final Functionalization: The phenyl and propyl groups are introduced in the final steps through additional substitution or coupling reactions. These steps may involve the use of palladium-catalyzed cross-coupling reactions or other similar methodologies.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-7-{4-[2-(naphthalen-1-yloxy)ethyl]piperazin-1-yl}-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Alkyl halides, bases, and catalysts such as palladium or copper.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce deoxygenated or hydrogenated products.

Scientific Research Applications

2-Methyl-7-{4-[2-(naphthalen-1-yloxy)ethyl]piperazin-1-yl}-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-7-{4-[2-(naphthalen-1-yloxy)ethyl]piperazin-1-yl}-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects through the following pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-7-{4-[2-(naphthalen-1-yloxy)ethyl]piperazin-1-yl}-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine is unique due to its combination of functional groups and its potential biological activity. Its structure allows for diverse interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C32H35N5O

Molecular Weight

505.7 g/mol

IUPAC Name

2-methyl-7-[4-(2-naphthalen-1-yloxyethyl)piperazin-1-yl]-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C32H35N5O/c1-3-10-27-23-30(37-32(33-27)31(24(2)34-37)26-12-5-4-6-13-26)36-19-17-35(18-20-36)21-22-38-29-16-9-14-25-11-7-8-15-28(25)29/h4-9,11-16,23H,3,10,17-22H2,1-2H3

InChI Key

XSXFIBMYTBQQFE-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC2=C(C(=NN2C(=C1)N3CCN(CC3)CCOC4=CC=CC5=CC=CC=C54)C)C6=CC=CC=C6

Origin of Product

United States

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